N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and multiple methoxy substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The biological activities of thiazoles are affected by the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of a precursor containing a thiourea and a haloketone to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution can occur at the aromatic rings, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxybenzenesulfonamide: shares structural similarities with other thiazole derivatives such as:
Uniqueness
- The unique combination of the thiazole ring, sulfonamide group, and multiple methoxy substituents in this compound provides it with distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-25-16-5-7-17(8-6-16)29(23,24)21-11-10-15-13-28-20(22-15)14-4-9-18(26-2)19(12-14)27-3/h4-9,12-13,21H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNUKUHHAVTKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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